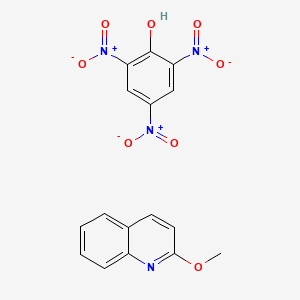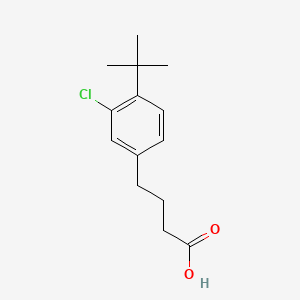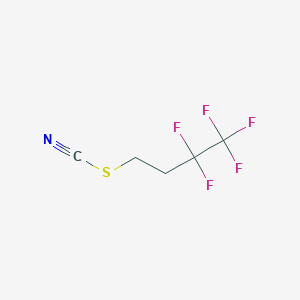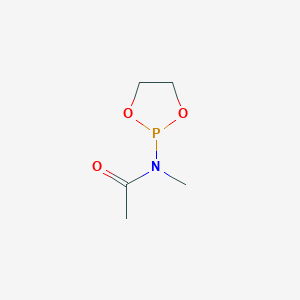
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of dithiadiazinanes, which are characterized by the presence of sulfur and nitrogen atoms in their ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate typically involves the reaction of diethyl azodicarboxylate with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metals to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with sulfur-containing enzymes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 1,2,3-triazine-4,6-dicarboxylate: Another compound with similar structural features but different reactivity and applications.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Known for its use in organic synthesis and as a hydrogen source in reduction reactions.
Uniqueness
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate is unique due to its dithiadiazinane ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
33695-31-7 |
|---|---|
Formule moléculaire |
C8H14N2O4S2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H14N2O4S2/c1-3-13-7(11)9-10(8(12)14-4-2)16-6-5-15-9/h3-6H2,1-2H3 |
Clé InChI |
CBKPTVAKEUQVCG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1N(SCCS1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


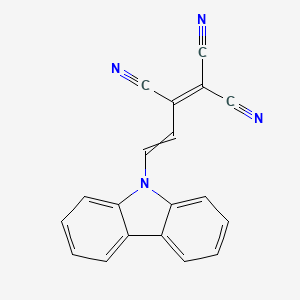
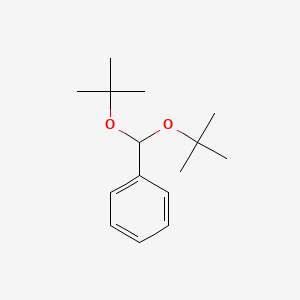
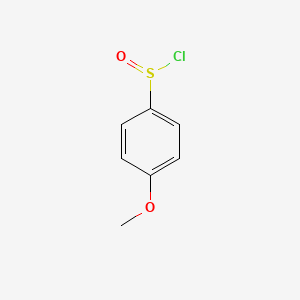

![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)

